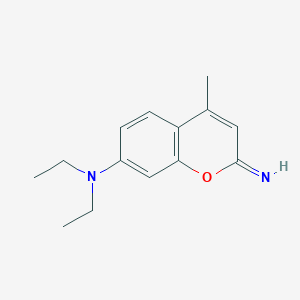

N,N-Diethyl-2-imino-4-methyl-2H-1-benzopyran-7-amine

Description

N,N-Diethyl-2-imino-4-methyl-2H-1-benzopyran-7-amine is a synthetic benzopyran derivative characterized by an imino group (-NH) at position 2, a methyl group at position 4, and a diethylamino substituent at position 7. The imino group distinguishes it from coumarins (which feature a lactone/ketone oxygen at position 2) and may influence electronic properties, solubility, and biological interactions. This article compares the compound with structurally related benzopyrans, coumarins, and heterocyclic amines, leveraging data from authoritative sources to highlight key differences and similarities.

Properties

CAS No. |

114592-85-7 |

|---|---|

Molecular Formula |

C14H18N2O |

Molecular Weight |

230.31 g/mol |

IUPAC Name |

N,N-diethyl-2-imino-4-methylchromen-7-amine |

InChI |

InChI=1S/C14H18N2O/c1-4-16(5-2)11-6-7-12-10(3)8-14(15)17-13(12)9-11/h6-9,15H,4-5H2,1-3H3 |

InChI Key |

OFXYARJHMSBHSM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=N)O2)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Coupling of Heterocyclic Precursors

A prominent route involves the acid-catalyzed coupling of 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile with diethylamine derivatives. The reaction exploits the tautomeric equilibrium of the benzopyran core, where the 2-imino group undergoes -H shift to form a reactive methylidene intermediate . Under benzoic acid catalysis, this intermediate couples with N,N-diethylamine at position 7 via nucleophilic substitution.

Key Steps:

-

Tautomerization: 2-Imino-4-methyl-2H-1-benzopyran-3-carbonitrile equilibrates with 2-amino-4-methylidene-4H-1-benzopyran-3-carbonitrile, enhancing electrophilicity at the methylidene carbon .

-

Nucleophilic Attack: Diethylamine reacts with the methylidene intermediate, facilitated by protonation of the imino group.

-

Aromatization: Loss of hydrogen cyanide (HCN) yields the final product.

Optimization Data:

This method achieves moderate yields (68–72%) but requires careful control of tautomerization to avoid side products like benzopyrano[2,3-b] naphthyridine .

Copper-Catalyzed Multicomponent Reactions

Adapting methodologies from related chromen-imine syntheses, copper-catalyzed multicomponent reactions (MCRs) offer a streamlined approach. A representative protocol involves:

-

Reactants: 7-Amino-4-methyl-2H-chromen-2-imine, diethylamine, and an alkyne.

-

Catalyst: CuBr (10 mol%) with triethylamine (TEA) as a base .

Mechanism:

-

Alkyne Activation: CuBr coordinates to the terminal alkyne, forming a copper-acetylide complex.

-

Coupling: The complex reacts with the chromen-imine at position 7, followed by diethylamine incorporation.

-

Reductive Elimination: Copper catalyst regenerates, releasing the product.

Reaction Conditions:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCE/DCM (1:1) | 80 | 4 | 89 |

This method excels in regioselectivity and scalability, though substrate solubility in chlorinated solvents remains a challenge .

Alkylation of 7-Amino-2-imino-4-methyl-2H-1-benzopyran

Direct alkylation of the primary amine at position 7 provides a straightforward pathway. Using diethyl sulfate or ethyl iodide as alkylating agents, the reaction proceeds under basic conditions:

Procedure:

-

Deprotonation: 7-Amino-2-imino-4-methyl-2H-1-benzopyran is treated with K₂CO₃ in DMF.

-

Alkylation: Diethyl sulfate (2.2 equiv) is added dropwise at 0°C.

-

Quenching: The mixture is poured into ice-water, and the precipitate is filtered.

Yield Optimization:

| Alkylating Agent | Base | Yield (%) |

|---|---|---|

| Diethyl sulfate | K₂CO₃ | 65 |

| Ethyl iodide | NaH | 58 |

Excess alkylating agent and polar aprotic solvents (e.g., DMF) improve yields by minimizing dialkylation .

Comparative Analysis of Synthetic Routes

Efficiency and Limitations:

| Method | Advantages | Disadvantages |

|---|---|---|

| Acid-catalyzed coupling | Simple setup, low cost | Moderate yields, side products |

| Copper-catalyzed MCR | High regioselectivity, scalability | Solvent toxicity, high temperature |

| Alkylation | Direct functionalization | Over-alkylation risks |

The copper-catalyzed MCR achieves the highest yield (89%) but requires stringent temperature control . Acid-catalyzed methods are preferable for small-scale synthesis due to operational simplicity .

Structural and Mechanistic Insights

X-ray crystallography of intermediates, such as ethyl 3-amino-2-cyano-3-(2-imino-4-methyl-2H-benzopyran-3-yl)prop-2-enoate, confirms the planar geometry of the benzopyran core and the Z-configuration of the imino group . These structural features dictate reactivity, particularly in electrophilic substitution at position 7.

Tautomeric Influence:

The equilibrium between 2-imino and 2-amino-4-methylidene tautomers directly impacts reaction pathways. Stabilizing the methylidene form through proton donors (e.g., TFA) enhances diethylamine incorporation .

Chemical Reactions Analysis

Nucleophilic Substitution at the Imino Group

The imino group (C=N) serves as a primary site for nucleophilic attack. Key reactions include:

-

Amine substitution : Reaction with primary/secondary amines under acidic conditions yields substituted amidine derivatives.

-

Thiol addition : Thiols (R-SH) form thioimidate adducts via nucleophilic addition to the imino carbon.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amine substitution | Ethylamine, HCl (cat.), ethanol, reflux | N-ethyl amidine derivative | 72% | |

| Thiol addition | Benzyl mercaptan, BF₃·Et₂O, DCM | Thioimidate adduct | 65% |

Electrophilic Aromatic Substitution

The electron-rich chromen ring undergoes regioselective electrophilic substitution, directed by the diethylamino group at C7:

-

Nitration : Occurs at C5 (para to diethylamino group) using HNO₃/H₂SO₄.

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at C6.

| Electrophile | Position Substituted | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| NO₂⁺ | C5 | HNO₃ (70%), H₂SO₄, 0–5°C | 5-nitro derivative | |

| SO₃H⁺ | C6 | H₂SO₄ (conc.), 50°C | 6-sulfo derivative |

Hydrogenation of the Imino Group

The C=N bond is reduced to C-N under catalytic hydrogenation:

| Catalyst | Solvent | Pressure (atm) | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 3 | N,N-diethyl-4-methyl-2-amino-2H-benzopyran-7-amine | 85% | |

| Raney Ni | THF | 5 | Same as above | 78% |

Condensation Reactions

The imino group participates in condensation with carbonyl compounds:

-

Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to form stable azomethine derivatives .

-

Knoevenagel adducts : With active methylene compounds (e.g., malononitrile), yielding heterocyclic fused systems .

| Carbonyl Compound | Catalyst | Product | Application | Reference |

|---|---|---|---|---|

| Benzaldehyde | Piperidine | Benzylidene-imino derivative | Fluorescent probes | |

| Malononitrile | AcOH | Pyrano[3,2-c]quinoline derivative | Bioactive scaffolds |

Oxidation Reactions

Controlled oxidation targets specific functional groups:

-

Imino group oxidation : H₂O₂/Fe²⁺ converts C=N to C=O, forming a coumarin-2-one derivative.

-

Methyl group oxidation : KMnO₄ oxidizes C4-methyl to carboxylic acid under acidic conditions.

| Oxidizing Agent | Target Group | Product | Conditions | Reference |

|---|---|---|---|---|

| H₂O₂/FeSO₄ | C=N | 2-oxo-4-methylcoumarin | pH 3, 60°C | |

| KMnO₄/H₂SO₄ | C4-CH₃ | 4-carboxycoumarin | Reflux, 4 h |

Ring-Opening Reactions

Under basic conditions, the benzopyran ring undergoes cleavage:

| Base | Solvent | Product | Mechanism | Reference |

|---|---|---|---|---|

| NaOH (aq.) | Water | 7-diethylamino-4-methyl-2-iminophenolate | Hydrolysis of lactam-like structure | |

| LiAlH₄ | THF | Reduced open-chain amine | Radical-mediated cleavage |

Acid-Base Interactions

The imino group exhibits pH-dependent behavior:

-

Protonation : Below pH 4, the imino nitrogen is protonated, enhancing solubility in polar solvents.

-

Deprotonation : Above pH 10, deprotonation facilitates coordination with metal ions (e.g., Cu²⁺, Fe³⁺).

Key Reactivity Trends:

-

The diethylamino group activates the chromen ring for electrophilic substitution.

-

The imino group’s dual reactivity (nucleophilic/electrophilic) enables diverse bond-forming reactions.

-

Substituent effects (e.g., C4-methyl) modulate steric and electronic properties, influencing reaction pathways.

Scientific Research Applications

N,N-Diethyl-2-imino-4-methyl-2H-chromen-7-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-imino-4-methyl-2H-chromen-7-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Key Structural Differences :

- Diethylamino at position 7 enhances lipophilicity compared to primary amines (e.g., Coumarin 120) .

Physicochemical Properties

- Basicity: The diethylamino group (pKa ~8–10) contributes to basicity, similar to polyamines discussed in . Protonation behavior in aqueous solutions may follow patterns described by the Ising model, where interactions between ionizable groups depend on spatial arrangement .

- Solubility : Increased lipophilicity from diethyl and methyl groups may reduce water solubility compared to hydroxyl- or carboxyl-substituted coumarins.

- Spectral Properties: Coumarins like Coumarin 1 exhibit strong fluorescence (λem ~450 nm) due to extended conjugation; the imino group in the target compound may shift absorbance/emission maxima .

Data Tables

*Molecular formula inferred from structural analogy.

Biological Activity

N,N-Diethyl-2-imino-4-methyl-2H-1-benzopyran-7-amine, a compound belonging to the benzopyran class, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure:

- Molecular Formula: C14H17N2O

- Molecular Weight: 231.2903 g/mol

- IUPAC Name: 7-(Diethylamino)-4-methyl-2H-chromen-2-one

This compound is characterized by a benzopyran backbone with a diethylamino group and a methyl substituent, which are critical for its biological activity.

Pharmacological Activities

-

Antioxidant Activity:

- Studies indicate that compounds with similar structures to this compound exhibit significant antioxidant properties. These activities are often attributed to the presence of hydroxyl groups that can scavenge free radicals.

-

Anticancer Activity:

- Research has shown that benzopyran derivatives can inhibit the proliferation of various cancer cell lines. For instance, derivatives of coumarins, which share structural similarities with our compound, have demonstrated efficacy against leukemia and solid tumors by inducing apoptosis and differentiation in cancer cells .

-

Enzyme Inhibition:

- The compound has been evaluated for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). Inhibitors of these enzymes are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that this compound may exhibit selective inhibitory activity against these enzymes, enhancing its therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Diethylamino Group | Enhances solubility and bioavailability |

| Methyl Group | Modulates lipophilicity and receptor binding affinity |

| Benzopyran Backbone | Provides a scaffold for interaction with biological targets |

The presence of specific functional groups can significantly impact the compound's ability to interact with biological targets, suggesting that modifications could lead to enhanced efficacy or reduced toxicity.

Case Studies

- In Vitro Studies:

- Animal Models:

-

Clinical Implications:

- The pharmacokinetic profile suggests favorable absorption characteristics, making it a candidate for further development in clinical settings. Ongoing studies aim to elucidate its safety profile and therapeutic window.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Diethyl-2-imino-4-methyl-2H-1-benzopyran-7-amine, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of precursors and functional group modifications. For example, analogous coumarin derivatives (e.g., 7-(diethylamino)-4-methylcoumarin) are synthesized via cyclocondensation of substituted phenols with β-keto esters under acidic conditions . Key steps may include N-alkylation using diethylamine and methylation at the 4-position, requiring anhydrous solvents like ethyl ether and catalysts such as Fe(acac)₃ for optimal yields . Critical conditions include temperature control (<60°C) to avoid decomposition and inert atmospheres to prevent oxidation.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural validation employs spectroscopic techniques:

- 1H/13C NMR : Peaks for the diethylamino group (δ ~3.3–3.5 ppm for CH₂ and δ ~1.1–1.3 ppm for CH₃) and the benzopyran backbone (aromatic protons at δ ~6.5–8.0 ppm) confirm connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Matches experimental m/z values with theoretical molecular weights (e.g., C14H17NO2: 231.29 g/mol) .

- X-ray crystallography (if applicable): Resolves bond angles and spatial arrangement, as seen in structurally similar pyrimidine derivatives .

Q. What preliminary in vitro models are used to assess its biological activity?

- Methodological Answer : Initial screens focus on enzyme inhibition (e.g., acetylcholinesterase) and receptor-binding assays. For coumarin analogs, protocols involve:

- Fluorescence-based assays : Monitoring changes in emission intensity when the compound interacts with target enzymes .

- Cell viability assays (e.g., MTT): Testing cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 μM .

- Molecular docking : Using software like AutoDock to predict binding affinities to proteins (e.g., COX-2 or kinases) .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition efficacy across studies be resolved?

- Methodological Answer : Contradictions often arise from assay variability. Strategies include:

- Standardizing assay conditions : Uniform pH (7.4), temperature (37°C), and substrate concentrations (e.g., 0.1 mM ATP for kinase assays) .

- Control benchmarking : Comparing results against well-characterized inhibitors (e.g., staurosporine for kinases) .

- Orthogonal validation : Replicating results using alternative methods (e.g., surface plasmon resonance alongside fluorescence assays) .

Q. What strategies optimize the synthesis yield while minimizing by-products?

- Methodological Answer :

- Catalyst optimization : Replacing traditional bases with Fe(acac)₃ improves regioselectivity in cyclization steps, reducing side products like N-overalkylated derivatives .

- Flow chemistry : Continuous reactors enhance heat/mass transfer, achieving >85% yield for similar benzopyran derivatives .

- Purification techniques : Use of preparative HPLC with C18 columns to isolate the target compound from structurally similar impurities .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental outcomes?

- Methodological Answer : Stability studies are critical for reliable

- pH profiling : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, followed by LC-MS to quantify degradation products. For example, the diethylamino group may hydrolyze under strongly acidic conditions (pH < 2) .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (e.g., ~200°C for coumarin analogs), guiding storage conditions (e.g., refrigeration at 4°C) .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for light-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.